molecular formula C18H23N3OS B2820099 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 681161-90-0

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B2820099
CAS No.: 681161-90-0
M. Wt: 329.46
InChI Key: VHHBCABBFZMQFZ-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with cyclohexyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone lies in its cyclohexyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, potentially leading to improved therapeutic effects .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHBCABBFZMQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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